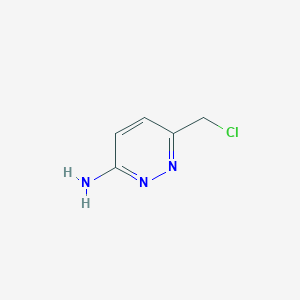

6-(Chloromethyl)pyridazin-3-amine

Description

Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent structural motif in medicinal chemistry. scholarsresearchlibrary.comresearchgate.net Its unique physicochemical properties, such as a high dipole moment and the capacity for robust hydrogen bonding, make it an attractive component in the design of new therapeutic agents. nih.gov Pyridazine derivatives are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. scholarsresearchlibrary.comresearchgate.net The versatility of the pyridazine nucleus allows for easy functionalization at various positions, making it a valuable building block for developing novel pharmacologically active compounds. researchgate.netresearchgate.net

The inherent polarity of the pyridazine ring can improve the pharmacokinetic profile of drug candidates, potentially enhancing solubility and bioavailability. nih.govajrconline.org Researchers have successfully incorporated the pyridazine scaffold into drugs targeting a range of conditions, demonstrating its status as a "privileged structure" in drug discovery. rsc.org Its derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors, highlighting the broad applicability of this heterocyclic system. benthamdirect.com For instance, certain pyridazinone derivatives are known to act as cardiotonic agents, while others show promise as antimicrobial or antiviral agents. scholarsresearchlibrary.comnih.gov The continuous exploration of pyridazine chemistry has led to the development of new pharmaceuticals and agrochemicals, such as the fungicide pyridachlometyl. scholarsresearchlibrary.comnih.gov

Strategic Importance of Halomethylated Pyridazines as Versatile Chemical Scaffolds

The introduction of a halomethyl group, such as a chloromethyl (-CH2Cl) or bromomethyl group, onto a pyridazine ring transforms it into a highly versatile chemical intermediate. mdpi.com Halomethylated pyridazines are valuable building blocks in organic synthesis due to the reactive nature of the carbon-halogen bond. mdpi.com The chloromethyl group, in particular, acts as an electrophilic site, readily participating in nucleophilic substitution reactions. mdpi.com

This reactivity allows for the straightforward attachment of various functional groups and molecular fragments to the pyridazine core. Chemists can use amines, thiols, alcohols, and other nucleophiles to displace the chloride ion, facilitating the construction of more complex molecules. This strategic functionalization is a cornerstone of combinatorial chemistry and drug discovery, enabling the rapid generation of libraries of compounds for biological screening. The reactivity of the chloromethyl group is a key feature that allows for the elaboration of the pyridazine scaffold to create new molecular entities with desired properties. mdpi.comchemicalbook.com

Table 1: Reactivity of the Chloromethyl Group

| Nucleophile | Product Type | Significance in Synthesis |

|---|---|---|

| Amines (R-NH2) | Substituted Aminomethylpyridazines | Formation of new C-N bonds, crucial for many biologically active compounds. |

| Thiols (R-SH) | Thioether Derivatives | Introduction of sulfur-containing moieties, common in various therapeutic agents. |

| Alcohols (R-OH) / Phenols (Ar-OH) | Ether Derivatives | Creation of ether linkages to modify solubility and electronic properties. |

| Carboxylates (R-COO⁻) | Ester Derivatives | Forms ester-linked pyridazines, which can act as prodrugs. |

| Cyanide (CN⁻) | Acetonitrile Derivatives | Chain extension and further functional group manipulation. |

Research Trajectories and Academic Interest in 6-(Chloromethyl)pyridazin-3-amine

The compound this compound combines the key features of a pyridazine ring: an amino group that can act as a hydrogen bond donor and a reactive chloromethyl group. This dual functionality makes it a particularly interesting and useful intermediate in synthetic chemistry. The amino group at the 3-position influences the electronic properties of the ring and provides a site for further chemical modification. medchemexpress.com

Academic and industrial research has utilized this compound and its close analogs as key intermediates in the synthesis of targeted therapeutic agents. The compound serves as a scaffold to which various other chemical moieties can be attached via the reactive chloromethyl group. This allows for the systematic exploration of the chemical space around the 3-aminopyridazine (B1208633) core to optimize biological activity. For example, derivatives of 3-aminopyridazine have been synthesized and evaluated for their antimicrobial properties. medchemexpress.com The ability to use the chloromethyl group for substitution reactions, while retaining or modifying the amino group, provides a powerful tool for developing new compounds with potential applications in medicine and materials science. researchgate.net

Table 2: Research Applications of Aminopyridazine Intermediates

| Intermediate | Synthetic Target Class | Potential Application |

|---|---|---|

| 3-Amino-6-chloropyridazine (B20888) | Sulfonamido-pyridazines | Antibacterial agents |

| This compound | Substituted aminomethyl pyridazines | Kinase inhibitors, various therapeutic targets |

| Halomethylated Pyridines/Pyridazines | Immobilized metal ion chelates | Biomimetic catalysts, separation science |

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3 |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

6-(chloromethyl)pyridazin-3-amine |

InChI |

InChI=1S/C5H6ClN3/c6-3-4-1-2-5(7)9-8-4/h1-2H,3H2,(H2,7,9) |

InChI Key |

XMLZXEMUPMLDIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1CCl)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 6 Chloromethyl Pyridazin 3 Amine

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) at the 6-position of the pyridazine (B1198779) ring is a primary site for nucleophilic attack. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is primarily governed by an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the methylene (B1212753) group. semanticscholar.org The electron-withdrawing nature of the adjacent pyridazine ring enhances the electrophilicity of the chloromethyl carbon, facilitating these substitution reactions.

In addition to standard SN2 reactions, a specialized form of nucleophilic substitution known as Vicarious Nucleophilic Substitution (VNS) offers a powerful method for forming new carbon-carbon and carbon-nitrogen bonds at positions on the heterocyclic ring that are typically unreactive.

Vicarious Nucleophilic Substitution is a unique reaction type where a nucleophile effectively replaces a hydrogen atom on an electron-deficient aromatic ring, such as pyridazine. organic-chemistry.orgwikipedia.org This process is distinct from classical SNAr reactions which require a leaving group other than hydrogen. The VNS mechanism proceeds through a specific sequence of steps: nih.govacs.org

Carbanion Formation: A carbanion is generated from a precursor molecule that contains a leaving group (e.g., a halogen) at the α-position.

Nucleophilic Addition: The carbanion attacks an electron-deficient carbon atom on the pyridazine ring, forming a negatively charged σ-complex, often referred to as a Meisenheimer-type adduct. organic-chemistry.orgnih.gov

β-Elimination: A base abstracts a proton from the adduct, leading to the β-elimination of the leaving group from the original carbanion. This step is crucial and results in the formation of a new, stabilized anion of the alkylated product. nih.govacs.org

Protonation: An acidic workup protonates the resulting anion, leading to the final, neutral substituted product and restoring the aromaticity of the pyridazine ring. organic-chemistry.org

The pyridazine ring is sufficiently electron-deficient to undergo VNS, particularly when activated by electron-withdrawing groups. The reaction typically favors substitution at positions ortho or para to the ring nitrogen atoms due to their electron-withdrawing influence.

The VNS reaction is a well-established method for introducing carbon-based substituents onto electrophilic heterocyclic systems. semanticscholar.org This is achieved by using carbanions stabilized by an adjacent electron-withdrawing group and bearing a leaving group.

Common carbanion precursors for VNS-mediated alkylation include:

Chloromethyl phenyl sulfone organic-chemistry.org

Alkyl phenyl sulfones nih.gov

Neopentyl alkanesulfonates nih.gov

The reaction of these precursors with electron-deficient pyridazine derivatives under basic conditions (e.g., potassium hexamethyldisilazide - KHMDS) leads to the formation of a new C-C bond at a position previously occupied by a hydrogen atom. nih.gov For instance, the reaction of nitropyridines, which serve as models for electron-deficient pyridazines, with alkyl phenyl sulfones results in the efficient introduction of various alkyl groups (methyl, ethyl, isobutyl, etc.) onto the pyridine (B92270) ring. nih.gov The choice of the carbanion precursor can influence the yield and efficiency of the reaction. nih.gov

| Carbanion Precursor | Introduced Substituent | Typical Base | Reference |

|---|---|---|---|

| Chloromethyl phenyl sulfone | Benzyl (phenylmethyl) group | Potassium tert-butoxide | organic-chemistry.org |

| Ethyl phenyl sulfone | Ethyl group | KHMDS | nih.gov |

| Neopentyl methanesulfonate | Neopentyl group | KHMDS | nih.gov |

The chloromethyl group of 6-(chloromethyl)pyridazin-3-amine is also susceptible to substitution by nitrogen-based nucleophiles, leading to the formation of various aminomethyl derivatives. This reaction typically follows an SN2 pathway. A wide range of primary and secondary amines can be used to displace the chloride, yielding the corresponding N-substituted aminomethylpyridazines.

Furthermore, VNS methodology can be extended to introduce nitrogen-based functionalities. semanticscholar.org While less common than C-alkylation, the use of nucleophiles like O-alkylhydroxylamines or other amino group equivalents in VNS-type reactions can lead to the direct amination of the pyridazine ring.

The reaction of this compound with various amines can produce a library of derivatives with potential applications in medicinal chemistry and materials science.

| Nitrogen Nucleophile | Resulting Derivative | Reaction Type | Reference |

|---|---|---|---|

| Ammonia (B1221849) | 6-(Aminomethyl)pyridazin-3-amine | SN2 | wur.nl |

| Dimethylamine | 6-((Dimethylamino)methyl)pyridazin-3-amine | SN2 | General SN2 |

| Piperidine | 3-Amino-6-(piperidin-1-ylmethyl)pyridazine | SN2 | wur.nl |

Transformations Involving the Pyridazine Ring System

Beyond the reactivity of the chloromethyl group, the pyridazine ring itself can undergo various chemical transformations. These reactions can modify the core heterocyclic structure, either by derivatizing the ring nitrogen atoms or by interconverting the existing functional groups.

The two adjacent nitrogen atoms in the pyridazine ring are nucleophilic and can react with electrophiles. Quaternization of one of the ring nitrogens by reaction with an alkyl halide (e.g., methyl iodide) significantly enhances the electrophilicity of the entire ring system. wur.nl This activation makes the pyridazine ring more susceptible to nucleophilic attack, which can lead to ring-opening and ring-transformation reactions. wur.nl

Another pathway for derivatization involves the formation of N-oxides. Oxidation of a pyridazine nitrogen atom can alter the electronic properties of the ring and provide a handle for further reactions, such as photochemical ring-opening to form pyrazoles or other nitrogen-containing heterocycles. nih.gov Furthermore, methods exist for the annelation of new rings onto existing nitrogen heterocycles, suggesting that the pyridazine core could be elaborated into more complex fused systems. rsc.org

Functional group interconversions (FGI) are essential transformations in organic synthesis that allow for the conversion of one functional group into another. solubilityofthings.com On the this compound scaffold, both the amino group and the chlorine atom on the side chain are amenable to such transformations.

Amino Group Transformations: The primary amino group at the C-3 position can be a versatile handle for derivatization. For example, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of other substituents, such as halogens, cyano, or hydroxyl groups.

Chloromethyl Group Transformations: As discussed in section 3.1, the chlorine atom is readily displaced. Beyond C- and N-nucleophiles, it can be substituted by oxygen nucleophiles (e.g., alkoxides to form ethers) or sulfur nucleophiles (to form thioethers). Oxidation of the chloromethyl group is another potential transformation, although it may be challenging without affecting other parts of the molecule.

The pyridazine ring can also bear other functional groups that can be interconverted. For example, a chloro substituent directly on the pyridazine ring can be replaced by other groups via SNAr reactions. semanticscholar.org The chemistry of pyridazinones (oxidized forms of pyridazines) also offers a rich field of functional group transformations. nih.gov

Formation of Fused Heterocyclic Systems Utilizing this compound Moieties

The unique structural arrangement of this compound, featuring a reactive chloromethyl group and a nucleophilic amino group on the pyridazine core, makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. These reactions typically proceed via intramolecular or intermolecular cyclization pathways, leading to the formation of new rings fused to the pyridazine moiety. Such fused systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

One of the primary pathways for constructing fused heterocycles from pyridazine derivatives involves the reaction of a 3-aminopyridazine (B1208633) with a bifunctional electrophile. This approach allows for the formation of a five-membered imidazole (B134444) ring fused to the pyridazine core, resulting in an imidazo[1,2-b]pyridazine (B131497) scaffold. This particular heterocyclic system is a key component in a number of biologically active compounds.

A notable example, while starting from the closely related 6-chloropyridazin-3-amine, illustrates this cyclocondensation strategy effectively. The reaction with 1,3-dichloroacetone (B141476) provides a direct route to the formation of a 2-(chloromethyl)imidazo[1,2-b]pyridazine derivative. In this reaction, the amino group of the pyridazine initially attacks one of the electrophilic carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular nucleophilic substitution where the pyridazine ring nitrogen displaces the second chlorine atom, leading to the fused bicyclic system.

This cyclocondensation reaction is a critical step in the synthesis of more complex molecules. For instance, the resulting 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380) can undergo further modifications. A subsequent nitration reaction can be performed selectively at the 3-position of the imidazo[1,2-b]pyridazine ring system. This is followed by the nucleophilic substitution of the chloromethyl group with a sulfinate, such as sodium benzenesulfinate, to introduce additional functionality. mdpi.com This multi-step synthesis highlights how the initial fused heterocyclic system serves as a versatile intermediate for creating a library of substituted derivatives. mdpi.com

The following table details the synthesis of a key fused heterocyclic intermediate starting from a 6-halopyridazin-3-amine:

Table 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield | Reference |

| 6-Chloropyridazin-3-amine | 1,3-Dichloroacetone | 1,2-Dimethoxyethane (B42094) | Reflux, 48 h | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | 37% | mdpi.com |

The formation of the imidazo[1,2-b]pyridazine core is a powerful strategy for the development of novel compounds with potential therapeutic applications. The ability to further functionalize this scaffold, as demonstrated by the subsequent nitration and substitution reactions, underscores the importance of this compound and its analogues as building blocks in the synthesis of complex heterocyclic molecules. mdpi.com

Another important class of fused pyridazines are the triazolo[4,3-b]pyridazines. While direct synthesis from this compound is not extensively documented, related syntheses often involve the reaction of a chloropyridazine with a tetrazole derivative. For example, 3,6-dichloropyridazine (B152260) reacts with 5-(3-methylphenyl)tetrazole in the presence of a base to yield 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. nih.gov This type of thermal ring transformation provides a pathway to this fused system.

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis for Compound Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of 6-(Chloromethyl)pyridazin-3-amine, distinct signals would be expected for the different types of protons present in the molecule. The protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet, with a chemical shift influenced by the electronegative chlorine atom. The protons on the pyridazine (B1198779) ring would exhibit characteristic splitting patterns (doublets or multiplets) and chemical shifts dependent on their electronic environment and coupling with neighboring protons. The amine (-NH₂) protons would also produce a signal, the chemical shift and appearance of which can be affected by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. Distinct signals would be anticipated for the carbon of the chloromethyl group, as well as for the carbon atoms of the pyridazine ring. The chemical shifts of the ring carbons would be indicative of their position relative to the nitrogen atoms and the substituents.

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Value | Singlet | 2H | -CH₂Cl |

| Hypothetical Value | Doublet | 1H | Pyridazine Ring H |

| Hypothetical Value | Doublet | 1H | Pyridazine Ring H |

| Hypothetical Value | Broad Singlet | 2H | -NH₂ |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak. Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing clues about the molecule's structure.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecular ion and its fragments. This data is crucial for confirming the molecular formula of the compound.

A hypothetical fragmentation data table is presented below:

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment |

| Hypothetical Value | Hypothetical Value | [M]⁺ (Molecular Ion) |

| Hypothetical Value | Hypothetical Value | [M+2]⁺ (Isotope Peak) |

| Hypothetical Value | Hypothetical Value | Loss of Cl |

| Hypothetical Value | Hypothetical Value | Loss of CH₂Cl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the aromatic ring and the chloromethyl group, the C=N and C=C bonds of the pyridazine ring, and the C-Cl bond.

A hypothetical IR data table is presented below:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Hypothetical Range | Medium-Strong, Sharp | N-H stretch (amine) |

| Hypothetical Range | Weak-Medium | Aromatic C-H stretch |

| Hypothetical Range | Weak-Medium | Aliphatic C-H stretch (-CH₂Cl) |

| Hypothetical Range | Medium | C=N and C=C stretch (pyridazine ring) |

| Hypothetical Range | Strong | C-Cl stretch |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. This would provide unambiguous confirmation of the compound's connectivity and stereochemistry.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. A suitable HPLC method, employing a specific stationary phase (e.g., C18) and mobile phase, would be developed to separate this compound from any starting materials, byproducts, or degradation products. The purity of the compound can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Depending on the volatility and thermal stability of the compound, Gas Chromatography could also be employed for purity analysis.

A hypothetical HPLC data table is presented below:

| Retention Time (min) | Peak Area (%) | Identity |

| Hypothetical Value | >95% | This compound |

| Other Values | <5% | Impurities |

Computational Investigations and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. gsconlinepress.comiiste.org For 6-(Chloromethyl)pyridazin-3-amine, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization.

This method, often using functionals like B3LYP with a basis set such as 6-31G* or higher, calculates the electron density to determine the molecule's energy. gsconlinepress.comresearchgate.net The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. The result is a prediction of the molecule's equilibrium geometry, which is crucial for understanding its physical and chemical properties. From this optimized structure, key parameters like bond lengths and angles can be compared with experimental data if available, providing a measure of the theoretical model's accuracy. uomphysics.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. libretexts.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. A higher EHOMO value suggests a better electron donor. researchgate.net Conversely, the energy of the LUMO (ELUMO) relates to the electron affinity, with a lower ELUMO value indicating a better electron acceptor. taylorandfrancis.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher reactivity and lower stability. uomphysics.net

From these energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." gsconlinepress.com

Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for predicting how this compound might behave in chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors This table is an example of the data that would be generated from a DFT analysis and does not represent measured values for this compound.

| Parameter | Formula | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | The ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature of the molecule |

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules are arranged in a crystal lattice stabilized by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal morphology, polymorphism, and physical properties like melting point.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is a three-dimensional map that defines the space a molecule occupies in a crystal, based on the electron distribution of the whole crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. mdpi.com Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions represent longer contacts, and white areas show contacts at the van der Waals distance. mdpi.com

Table 2: Illustrative Hirshfeld Surface Interaction Contributions This table is an example of the data generated from Hirshfeld analysis and does not represent measured values for this compound.

| Interaction Type | Contribution (%) | Description |

| H···H | 30 - 40% | Represents contacts between hydrogen atoms |

| Cl···H / H···Cl | 10 - 20% | Interactions involving the chlorine atom |

| N···H / H···N | 10 - 15% | Hydrogen bonding involving nitrogen atoms |

| C···H / H···C | 5 - 15% | van der Waals forces between carbon and hydrogen |

| C···C | 3 - 8% | π-stacking interactions between aromatic rings |

| Other | < 5% | Minor contributions from other atom pairs |

To further quantify the forces driving crystal packing, energy framework analysis can be performed. This method, also using the CrystalExplorer software, calculates the interaction energies (electrostatic, dispersion, repulsion, and total) between a central molecule and its neighbors in the crystal lattice. uomphysics.netiucr.org

The results are visualized as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction energy. iucr.org This provides a clear visual representation of the dominant forces and packing topology within the crystal. For instance, it can distinguish whether the crystal structure is primarily stabilized by hydrogen-bonding networks or by dispersion-driven π-stacking interactions. iucr.org

Computational Probing of Reaction Mechanisms and Regioselectivity (e.g., Charge Distribution Analysis)

Computational methods are invaluable for elucidating reaction mechanisms, predicting regioselectivity, and understanding the factors that control chemical reactions. By mapping the electrostatic potential (ESP) onto the electron density surface of this compound, regions of positive and negative charge can be visualized.

This charge distribution analysis identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites on the molecule. For example, the nitrogen atoms of the pyridazine (B1198779) ring are expected to be electron-rich (nucleophilic sites), while the hydrogen atoms of the amine group would be electron-poor (electrophilic sites). The chloromethyl group is a key reactive site, with the chlorine atom acting as a leaving group in nucleophilic substitution reactions.

By modeling the transition states of potential reaction pathways, computational chemists can calculate activation energies and determine the most favorable mechanism. researchgate.netacs.org This approach can predict, for instance, whether a nucleophile would preferentially attack the chloromethyl group or another position on the pyridazine ring, thus explaining the regioselectivity of a reaction.

Advanced Applications in Synthetic Organic Chemistry

6-(Chloromethyl)pyridazin-3-amine as a Versatile Building Block for Diverse Heterocyclic Structures

The strategic placement of an amino group and a reactive chloromethyl side chain makes this compound an ideal starting material for the synthesis of fused heterocyclic systems. The primary amino group and the adjacent ring nitrogen (N2) act as a bidentate nucleophile, readily reacting with various electrophiles to form new rings.

A paramount example of this utility is in the synthesis of the imidazo[1,2-b]pyridazine (B131497) scaffold, a core structure found in numerous biologically active compounds. The classical approach involves the condensation of a 3-aminopyridazine (B1208633) derivative with an α-halocarbonyl compound. Specifically, this compound can react with α-haloketones or their equivalents in a cyclocondensation reaction. The initial step is the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of the α-haloketone, followed by an intramolecular nucleophilic substitution where the ring nitrogen displaces the halide to form the fused imidazole (B134444) ring.

For instance, the reaction of 3-amino-6-chloropyridazine (B20888) with 1,3-dichloroacetone (B141476) yields 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (B123380). mdpi.com This transformation highlights the typical reactivity pattern where the aminopyridazine moiety serves as the foundation for the fused bicyclic system. The resulting chloromethyl group on the imidazo[1,2-b]pyridazine core can then be subjected to further nucleophilic substitutions to introduce additional diversity.

| Starting Pyridazine | Reagent | Resulting Fused Heterocycle | Reaction Type |

|---|---|---|---|

| 6-Chloropyridazin-3-amine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine mdpi.com | Cyclocondensation |

| 3-Amino-6-chloropyridazine | α-Bromoketones | 6-Chloro-2-substituted-imidazo[1,2-b]pyridazines nih.gov | Cyclocondensation |

| 3-Hydrazino-6-chloropyridazine (derived from 3-amino-6-chloropyridazine) | Cyanogen (B1215507) bromide | 6-Chloro- nih.govnih.govtriazolo[4,3-b]pyridazin-3-amine nih.gov | Cyclization |

Beyond imidazo[1,2-b]pyridazines, this building block is a precursor to other fused systems like the nih.govnih.govtriazolo[4,3-b]pyridazines. The synthesis of these structures often begins with the conversion of the 3-amino group into a hydrazino group. This hydrazinopyridazine can then undergo cyclization with reagents like cyanogen bromide to form the triazole ring, yielding compounds such as 6-chloro- nih.govnih.govtriazolo[4,3-b]pyridazin-3-amine. nih.gov The versatility of this compound thus provides chemists with a reliable entry point to a wide array of medicinally relevant heterocyclic cores.

Rational Design and Synthesis of Novel Pyridazine-Containing Scaffolds

The pyridazine scaffold is not only synthetically accessible but also serves as a privileged structure in drug discovery. The rational design of novel pyridazine-containing compounds leverages this foundation, modifying the core to optimize interactions with biological targets. The imidazo[1,2-b]pyridazine system, readily synthesized from precursors like this compound, has been a major focus of such design efforts.

Researchers have systematically synthesized series of imidazo[1,2-b]pyridazine derivatives to establish clear structure-activity relationships (SAR). For example, in the development of imaging agents for β-amyloid plaques associated with Alzheimer's disease, various substituents were introduced at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. nih.gov Studies revealed that specific substitutions, such as a 2-(4'-dimethylaminophenyl) group, were crucial for achieving high binding affinity to the target amyloid aggregates. nih.gov

| Scaffold Position | Substituent | Observed Effect on Biological Activity | Target/Application | Reference |

|---|---|---|---|---|

| Position 2 | 4'-Dimethylaminophenyl | Significantly increased binding affinity | β-Amyloid Plaques nih.gov | nih.gov |

| Position 6 | Methylthio | Contributed to high binding affinity (Ki = 11.0 nM) | β-Amyloid Plaques nih.gov | nih.gov |

| General | Hybridization with other pharmacophores | Enhanced anticancer activity | JNK1 Pathway Inhibition dergipark.org.trresearchgate.net | dergipark.org.trresearchgate.net |

Similarly, in the field of oncology, novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents. dergipark.org.trresearchgate.net By combining the pyridazine ring with other pharmacologically active groups, such as a 4-fluorophenyl moiety known to inhibit JNK1, researchers have created hybrid molecules with potent antiproliferative activity. dergipark.org.tr This hybridization approach, guided by rational design principles, demonstrates the power of using the pyridazine scaffold as a template for developing targeted therapies. The synthesis of these rationally designed molecules relies on the versatile chemistry of functionalized pyridazines, allowing for the strategic introduction of desired chemical groups.

Development of Efficient and Selective Methodologies for Pyridazine Derivatives

The growing importance of pyridazine-based compounds has spurred the development of more efficient and selective synthetic methods. For the construction of the core heterocyclic systems, one-pot methodologies are highly desirable as they reduce reaction time, minimize waste, and simplify purification. The synthesis of imidazo[1,2-b]pyridazines from 3-aminopyridazines and α-haloketones is a robust and high-yielding condensation reaction that often proceeds under mild basic conditions. nih.gov

Further functionalization of the resulting pyridazine scaffolds is often achieved through modern cross-coupling reactions. Metal-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, are powerful tools for introducing aryl, alkyl, and amino groups onto the heterocyclic core with high selectivity. sigmaaldrich.com For example, palladium-catalyzed reactions have been employed for the intramolecular C-H amination to form the imidazo[1,2-b]pyridazine ring and for subsequent C-N bond formations to build more complex polycyclic systems. sigmaaldrich.com

| Methodology | Description | Application Example | Advantage |

|---|---|---|---|

| Cyclocondensation | Reaction of a 3-aminopyridazine with a bifunctional electrophile (e.g., α-haloketone) to form a fused ring. nih.gov | Synthesis of the imidazo[1,2-b]pyridazine core. nih.gov | High yield, mild conditions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Selective amination of dichloropyridazines and subsequent Suzuki couplings. | Rapid, high efficiency, good yields. |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds to functionalize the pyridazine ring system. sigmaaldrich.com | Synthesis of pyrido[2',3':4,5]imidazo[1,2-b]pyridazines. sigmaaldrich.com | High selectivity, broad substrate scope. |

| Aza-Diels-Alder Reaction | [4+2] cycloaddition of 1,2,3-triazines with 1-propynylamines. | Regioselective synthesis of 6-aryl-pyridazin-3-amines. | Metal-free, neutral conditions, high yields. |

Moreover, microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of pyridazine derivatives. For instance, the selective monoamination of 3,6-dichloropyridazine (B152260) and subsequent Suzuki coupling reactions have been significantly enhanced by microwave irradiation, leading to shorter reaction times and excellent yields of 3-amino-6-arylpyridazines. These advanced methodologies provide chemists with a robust toolbox to efficiently and selectively construct and diversify pyridazine-containing molecules, facilitating their exploration in various fields of chemical science.

Future Research Trajectories in 6 Chloromethyl Pyridazin 3 Amine Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research in the synthesis of 6-(chloromethyl)pyridazin-3-amine should focus on novel and sustainable approaches.

Current synthetic strategies for related aminopyridazines often rely on multi-step procedures which may involve harsh reagents and generate significant waste. For instance, the synthesis of 3-amino-6-chloropyridazine (B20888), a related precursor, can be achieved by reacting 3,6-dichloropyridazine (B152260) with ammonia (B1221849) water in a suitable solvent. google.com While effective, this method can require high temperatures and extended reaction times. google.com

Future synthetic endeavors could explore the following avenues:

Direct C-H Functionalization: Investigating the direct chloromethylation of a suitable aminopyridazine precursor would be a highly atom-economical approach. This would circumvent the need for pre-functionalized starting materials.

Catalytic Approaches: The development of catalytic methods, for example, using transition metal catalysts, for the construction of the this compound scaffold could lead to milder reaction conditions and improved efficiency.

Sustainable Solvents and Reagents: The use of greener solvents, such as bio-based solvents or water, and the replacement of hazardous reagents with more environmentally friendly alternatives should be a priority.

Aza-Diels-Alder Reactions: Metal-free aza-Diels-Alder reactions have been reported for the regioselective synthesis of 6-aryl-pyridazin-3-amines. organic-chemistry.orgacs.org Adapting this methodology to introduce a chloromethyl group could provide a sustainable and efficient route.

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Chloromethylation | High atom economy, reduced step count | Regioselectivity control, harsh conditions may be required |

| Catalytic Cross-Coupling | Mild reaction conditions, high functional group tolerance | Catalyst cost and removal, ligand design |

| Sustainable Solvent Systems | Reduced environmental impact, improved safety | Solubility of reactants, reaction kinetics |

| Aza-Diels-Alder Reactions | Metal-free, high regioselectivity, mild conditions | Availability of suitable diene and dienophile precursors |

Investigation of Underexplored Reactivity Profiles and Complex Transformations

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic chloromethyl group, opens the door to a wide range of chemical transformations. While the reactivity of individual functional groups is predictable to some extent, their interplay on the pyridazine (B1198779) ring could lead to novel and complex chemical transformations.

Future research should aim to:

Explore Intramolecular Reactions: The proximity of the amino and chloromethyl groups could facilitate intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems. The conditions for such cyclizations would need to be carefully optimized to control the reaction pathway.

Investigate Reactions with Diverse Nucleophiles: A systematic study of the reaction of the chloromethyl group with a wide array of nucleophiles (O, N, S, and C-based) would expand the library of accessible derivatives. The inherent basicity of the pyridazine nitrogens and the amino group will influence these reactions. nih.gov

Utilize the Amino Group as a Directing Group: The amino group can be used to direct further functionalization of the pyridazine ring, for example, through electrophilic substitution reactions.

Post-functionalization of Derivatives: Once primary derivatives are synthesized, further transformations can be explored. For example, the amino group could be acylated, alkylated, or converted to other functional groups, leading to a diverse range of compounds. The pyridazine ring itself can also undergo further reactions. semanticscholar.org

Advanced Mechanistic Studies to Elucidate Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new reactions.

Future mechanistic studies could involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition states, and understand the regioselectivity of reactions. nih.gov For instance, computational studies can shed light on the preference for nucleophilic attack at the chloromethyl group versus the pyridazine ring. nih.gov

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, identify reactive intermediates, and determine reaction kinetics. researchgate.net

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms, particularly for rearrangement and cyclization reactions.

A deeper mechanistic understanding will enable chemists to control reaction outcomes with greater precision and to develop more efficient and selective synthetic protocols.

Integration with Modern Flow Chemistry and Automation Techniques

The adoption of modern technologies such as flow chemistry and automated synthesis can significantly accelerate the exploration of the chemical space around this compound.

Key areas for future development include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. acs.orgmdpi.com Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates.

Automated Synthesis and High-Throughput Screening: Automated platforms can be used to rapidly synthesize libraries of this compound derivatives by systematically varying the nucleophiles and other reactants. mdpi.com These libraries can then be subjected to high-throughput screening for biological activity.

In-line Analysis and Purification: The integration of in-line analytical techniques (e.g., HPLC, MS) and purification modules into a flow chemistry setup would allow for real-time reaction monitoring and the direct production of pure compounds. uc.pt

The implementation of these modern techniques will not only enhance the efficiency and safety of the research process but also enable a more systematic and comprehensive investigation of the chemical and biological properties of this promising class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.